PDE3A Inhibitory Potency Relative to Clinically Used PDE3 Inhibitor Cilostazol
In a recombinant human PDE3A scintillation proximity assay, 1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibited an IC₅₀ of 4,786 nM [1]. By comparison, the clinical PDE3A inhibitor cilostazol demonstrates an IC₅₀ of approximately 200 nM in comparable enzymatic assays . This ~24-fold difference indicates that the target compound is a substantially weaker PDE3A inhibitor than the established clinical benchmark, positioning it as a tool compound scaffold rather than a potent lead.
| Evidence Dimension | PDE3A enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4,786 nM |
| Comparator Or Baseline | Cilostazol IC₅₀ ≈ 200 nM (PDE3A) |
| Quantified Difference | ~24-fold less potent than cilostazol |
| Conditions | Recombinant human PDE3A; [³H]-cAMP substrate; 60 min incubation; scintillation counting |
Why This Matters
This potency differential defines the compound's role as a scaffold-optimization starting point rather than a direct competitor to clinical PDE3A inhibitors, guiding procurement for medicinal chemistry campaigns.
- [1] TargetMine / ChEMBL. Activity report for CHEMBL4793231: Inhibition of 6xHis-tagged human recombinant PDE3A expressed in Sf9 cells. IC₅₀ = 4786 nM. View Source
